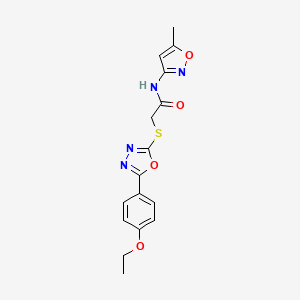

2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-3-22-12-6-4-11(5-7-12)15-18-19-16(23-15)25-9-14(21)17-13-8-10(2)24-20-13/h4-8H,3,9H2,1-2H3,(H,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLGUGPNWUFHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NOC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

The compound 2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a member of the oxadiazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure includes an oxadiazole ring, which is often associated with various biological activities. The presence of the ethoxyphenyl and isoxazole groups contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to our compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings:

- A study reported that compounds with oxadiazole structures exhibited inhibitory effects on tumor cell lines such as A549 (lung cancer) and C6 (glioma), with IC50 values indicating effective cytotoxicity at micromolar concentrations .

- Another investigation into thiazole-(benz)azole derivatives showed that compounds with similar structural features can induce apoptosis in cancer cells, suggesting that our compound may also activate apoptotic pathways .

The proposed mechanisms through which oxadiazole derivatives exert their anticancer effects include:

- Inhibition of DNA Synthesis : Compounds have been shown to interfere with DNA replication processes in cancer cells.

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death has been observed in treated cells .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect normal cells while targeting cancerous ones .

Case Studies

Several case studies have explored the biological activity of related oxadiazole compounds:

-

Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effects of oxadiazole derivatives.

- Methodology : MTT assay was used to assess cell viability in A549 and C6 cell lines.

- Results : Compounds demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM, indicating strong potential for further development as anticancer agents .

-

Mechanistic Study :

- Objective : Investigate the apoptotic mechanisms activated by oxadiazole derivatives.

- Methodology : Flow cytometry and Western blot analyses were performed to detect apoptotic markers.

- Results : Increased levels of cleaved caspase-3 and PARP were observed in treated cells, confirming apoptosis induction .

Data Tables

| Compound Name | Structure | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| Oxadiazole A | Structure A | 20 | A549 |

| Oxadiazole B | Structure B | 15 | C6 |

| Target Compound | Target Structure | 25 | A549 |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, derivatives of oxadiazoles have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that similar compounds displayed percent growth inhibitions (PGIs) ranging from 51% to 87% against multiple cancer types, including glioblastoma and ovarian cancer .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cancer Cell Line | Percent Growth Inhibition |

|---|---|---|

| 6h | SNB-19 | 86.61% |

| 6h | OVCAR-8 | 85.26% |

| 6h | NCI-H40 | 75.99% |

| 5d | LN229 (Glioblastoma) | Significant apoptosis observed |

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been extensively studied. Compounds like 2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have shown promise in reducing inflammation markers in vitro. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized products.

Synthesis Overview :

- Starting Materials : The synthesis begins with the preparation of the oxadiazole ring through cyclization reactions.

- Functionalization : Subsequent steps involve introducing the ethoxyphenyl and isoxazole groups.

- Purification : The final product is purified using column chromatography.

Case Study 1: Anticancer Activity Assessment

In a recent study, a series of oxadiazole derivatives including This compound were evaluated for their anticancer activity against various cell lines using MTT assays. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells .

Case Study 2: In Vivo Anti-diabetic Studies

Another study utilized genetically modified Drosophila melanogaster models to assess the anti-diabetic potential of oxadiazole derivatives. The findings suggested that certain derivatives effectively lowered glucose levels in diabetic models, highlighting their therapeutic potential beyond oncology .

Preparation Methods

Synthetic Strategy and Key Intermediates

The target molecule comprises three structural domains:

- 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol : The oxadiazole core substituted with a 4-ethoxyphenyl group and a thiol functional group.

- 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide : The acetamide linker bearing a 5-methylisoxazole moiety.

- Thioether bond : Formed via nucleophilic substitution between the oxadiazole-thiol and chloroacetamide.

Synthesis of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Hydrazide Formation

4-Ethoxybenzoic acid is converted to its hydrazide derivative through reflux with hydrazine hydrate in ethanol:

$$

\text{4-Ethoxybenzoic acid} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, reflux}} \text{4-Ethoxybenzohydrazide}

$$

Yield : 85–90% (conventional heating, 4–6 hours).

Cyclization with Carbon Disulfide

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions to form the oxadiazole-2-thione:

$$

\text{4-Ethoxybenzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH, reflux}} \text{5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thione}

$$

Optimized Conditions :

- Conventional heating : 65% yield after 6 hours.

- Microwave-assisted : 78% yield at 60% power for 15 minutes.

Thione to Thiol Conversion

The thione is reduced to the thiol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF):

$$

\text{Oxadiazole-2-thione} + \text{NaBH}_4 \xrightarrow{\text{THF, rt}} \text{5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol}

$$

Yield : 92%.

Synthesis of 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide

Amination of 5-Methylisoxazole

5-Methylisoxazol-3-amine is prepared via catalytic hydrogenation of 5-methylisoxazole-3-carbonitrile using Raney nickel.

Acylation with Chloroacetyl Chloride

The amine reacts with chloroacetyl chloride in the presence of triethylamine (TEA):

$$

\text{5-Methylisoxazol-3-amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{2-Chloro-N-(5-methylisoxazol-3-yl)acetamide}

$$

Yield : 88%.

Thioether Bond Formation

The oxadiazole-thiol undergoes nucleophilic substitution with the chloroacetamide in dimethylformamide (DMF) under basic conditions:

$$

\text{Oxadiazole-2-thiol} + \text{2-Chloro-N-(5-methylisoxazol-3-yl)acetamide} \xrightarrow{\text{NaOH, DMF, 80°C}} \text{Target Compound}

$$

Yield : 75% (conventional), 82% (microwave-assisted).

Industrial-Scale Production Techniques

Reaction Optimization and Comparative Data

Table 1: Cyclization Methods for Oxadiazole-2-thione Synthesis

| Method | Reagents/Conditions | Time | Yield (%) |

|---|---|---|---|

| Conventional | CS₂, KOH, EtOH, reflux | 6 h | 65 |

| Microwave | CS₂, KOH, EtOH, 60% power | 15 min | 78 |

Table 2: Spectroscopic Data for Final Compound

| Technique | Data |

|---|---|

| IR (cm⁻¹) | 3280 (N-H), 1660 (C=O), 1600 (C=N), 1250 (C-O-C) |

| ¹H NMR (δ) | 1.42 (t, 3H, OCH₂CH₃), 2.45 (s, 3H, CH₃-isoxazole), 4.08 (q, 2H, OCH₂), 4.35 (s, 2H, SCH₂CO), 6.90–7.80 (m, aromatic H) |

| MS (m/z) | 415.4 [M+H]⁺ |

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for preparing 2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide? Methodological Answer: A common approach involves coupling a 1,3,4-oxadiazole-thiol intermediate with a chloroacetamide derivative. For example:

Synthesize 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol via cyclization of a thiosemicarbazide precursor with POCl₃ or H₂SO₄ .

React the thiol with chloroacetyl chloride in the presence of triethylamine to form the thioether linkage .

Couple the intermediate with 5-methylisoxazol-3-amine using DMF as a solvent and potassium carbonate as a base .

Key parameters: Reaction time (4–6 hours), temperature (reflux conditions), and TLC monitoring (hexane:ethyl acetate, 7:3) .

Advanced Question: Q. How can reaction yields be optimized for the thioether formation step in this compound’s synthesis? Methodological Answer: Optimization strategies include:

- Solvent selection: Polar aprotic solvents like DMF improve nucleophilic substitution efficiency .

- Catalyst use: Triethylamine or DMAP enhances chloroacetyl chloride reactivity .

- Stoichiometry: A 1.2:1 molar ratio of thiol to chloroacetyl chloride minimizes side reactions .

- Temperature control: Maintaining 60–70°C prevents thermal degradation of the oxadiazole ring .

Structural Characterization

Basic Question: Q. What analytical techniques are essential for confirming the structure of this compound? Methodological Answer:

- NMR spectroscopy: ¹H NMR confirms the presence of ethoxyphenyl (δ 1.35–1.45 ppm for CH₃, δ 4.0–4.1 ppm for OCH₂) and isoxazole (δ 6.2–6.3 ppm for CH) groups .

- Mass spectrometry: High-resolution ESI-MS verifies the molecular ion peak (e.g., m/z 388.08 for C₁₇H₁₇N₄O₃S) .

- FT-IR: Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1220–1250 cm⁻¹ (C-O-C stretch) validate the acetamide and oxadiazole moieties .

Advanced Question: Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization? Methodological Answer:

- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, especially for aromatic protons in the oxadiazole and isoxazole rings .

- X-ray crystallography: Provides definitive confirmation of molecular geometry and hydrogen bonding patterns .

- Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts to cross-validate experimental data .

Biological Evaluation

Basic Question: Q. What in vitro assays are recommended for initial pharmacological screening of this compound? Methodological Answer:

- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer: MTT assay (IC₅₀ in HeLa, MCF-7 cells) .

- Anti-inflammatory: COX-2 inhibition assay (ELISA-based) .

Standard protocols: 24–48 hour incubation, DMSO as a vehicle control (<0.1% v/v) .

Advanced Question: Q. How can mechanistic studies elucidate the compound’s mode of action in cancer cells? Methodological Answer:

- Apoptosis assays: Annexin V/PI staining and caspase-3/7 activation measurements .

- ROS detection: DCFH-DA fluorescence to assess oxidative stress induction .

- Target identification: Molecular docking (AutoDock Vina) against proteins like EGFR or tubulin, followed by SPR or ITC for binding affinity validation .

Structure-Activity Relationship (SAR) Studies

Advanced Question: Q. Which structural modifications could enhance the compound’s hypoglycemic activity? Methodological Answer:

- Oxadiazole substitution: Introducing electron-withdrawing groups (e.g., -NO₂ at the 4-position of the phenyl ring) improves PPAR-γ agonism .

- Isoxazole modification: Replacing 5-methyl with bulkier groups (e.g., cyclopropyl) enhances metabolic stability .

- Thioether replacement: Sulfone or sulfonamide analogs may increase solubility and bioavailability .

Validation: In vivo glucose tolerance tests (OGTT) in diabetic rodent models .

Data Interpretation and Contradictions

Advanced Question: Q. How should researchers address discrepancies in biological activity data across studies? Methodological Answer:

- Control standardization: Ensure consistent cell lines (e.g., ATCC-verified HeLa) and assay conditions (e.g., serum-free media) .

- Batch variability: Characterize compound purity (>95% by HPLC) and confirm stereochemistry .

- Statistical rigor: Use ANOVA with post-hoc tests (p<0.05) and report confidence intervals for IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.